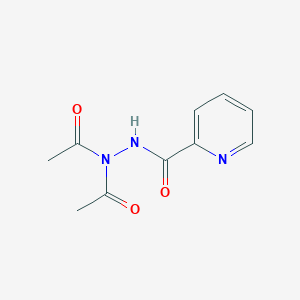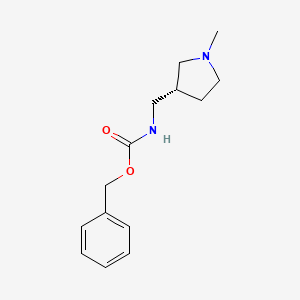![molecular formula C12H12N4O3S B13990943 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide CAS No. 5433-97-6](/img/structure/B13990943.png)
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is notable for its vibrant color and is widely used in various industrial applications, including textile dyeing and as a biological stain. The presence of both amino and sulfonamide groups in its structure enhances its solubility and reactivity, making it a versatile compound in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminobenzenesulfonamide. This is achieved by treating 4-aminobenzenesulfonamide with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt. The diazonium salt is then coupled with 5-amino-2-hydroxyaniline under alkaline conditions to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a pH indicator.
Biology: Employed as a biological stain for microscopy and histology.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide involves its interaction with biological molecules through its azo and sulfonamide groups. The azo group can undergo reduction to form amines, which can interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Aminophenyl)diazenyl]benzenesulfonamide
- 4-[(2-Hydroxyphenyl)diazenyl]benzenesulfonamide
- 4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonamide
Uniqueness
4-[(5-Amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which enhances its solubility and reactivity. This makes it more versatile in various applications compared to similar compounds that lack these functional groups .
Propiedades
Número CAS |
5433-97-6 |
|---|---|
Fórmula molecular |
C12H12N4O3S |
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
4-[(5-amino-2-hydroxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C12H12N4O3S/c13-8-1-6-12(17)11(7-8)16-15-9-2-4-10(5-3-9)20(14,18)19/h1-7,17H,13H2,(H2,14,18,19) |
Clave InChI |
UJRDNWBTCMPAQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)N)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


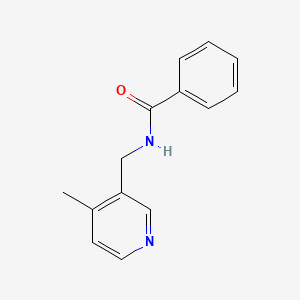
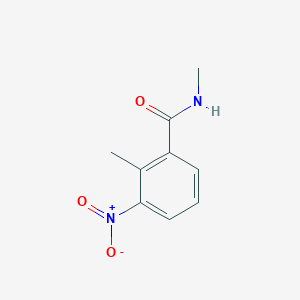
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)


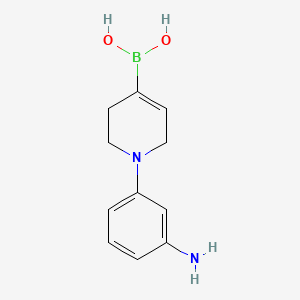

![N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13990889.png)

![2,4-Di([1,1'-biphenyl]-4-yl)-6-bromo-1,3,5-triazine](/img/structure/B13990902.png)

![4-[[2-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13990915.png)
